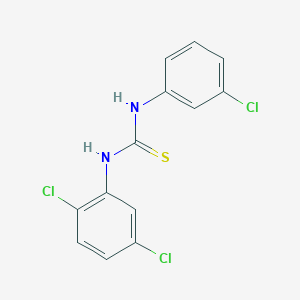
N-(3-chlorophenyl)-N'-(2,5-dichlorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N'-(2,5-dichlorophenyl)thiourea, also known as Diuron, is a widely used herbicide that belongs to the family of substituted ureas. Diuron is a white, odorless, crystalline solid that is highly soluble in organic solvents and slightly soluble in water. It is commonly used in agriculture to control weeds in crops such as cotton, sugarcane, and citrus fruits. Diuron is also used in the management of aquatic weeds in lakes, ponds, and reservoirs.
作用機序
N-(3-chlorophenyl)-N'-(2,5-dichlorophenyl)thiourea acts as a photosystem II inhibitor, which means it blocks the transfer of electrons from water to plastoquinone in the electron transport chain of photosynthesis. This leads to a buildup of electrons and a decrease in the production of ATP and NADPH, which are essential for plant growth and metabolism.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(2,5-dichlorophenyl)thiourea has been found to have toxic effects on non-target organisms such as aquatic plants, algae, and animals. It can cause damage to the photosynthetic apparatus and the cell membranes of these organisms, leading to reduced growth, reproduction, and survival.
実験室実験の利点と制限
N-(3-chlorophenyl)-N'-(2,5-dichlorophenyl)thiourea is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on the environment. It is a relatively inexpensive and effective herbicide that can be used in a variety of crops and environments. However, its toxicity to non-target organisms and its persistence in the environment are major concerns.
List of
将来の方向性
1. Development of new herbicides that are less toxic to non-target organisms and have a shorter persistence in the environment.
2. Study of the effects of N-(3-chlorophenyl)-N'-(2,5-dichlorophenyl)thiourea on soil microorganisms and their role in soil health and fertility.
3. Investigation of the mechanisms of resistance to N-(3-chlorophenyl)-N'-(2,5-dichlorophenyl)thiourea in target organisms such as weeds and their potential for development of resistance to other herbicides.
4. Development of new methods for the detection and quantification of N-(3-chlorophenyl)-N'-(2,5-dichlorophenyl)thiourea in environmental samples.
5. Study of the effects of N-(3-chlorophenyl)-N'-(2,5-dichlorophenyl)thiourea on ecosystem services such as carbon sequestration, water quality, and biodiversity.
6. Investigation of the interactions between N-(3-chlorophenyl)-N'-(2,5-dichlorophenyl)thiourea and other environmental stressors such as climate change and land use change.
7. Development of new strategies for the management of weeds that minimize the use of herbicides and promote sustainable agriculture.
Conclusion:
N-(3-chlorophenyl)-N'-(2,5-dichlorophenyl)thiourea is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on the environment. It acts as a photosystem II inhibitor and can cause toxic effects on non-target organisms such as aquatic plants, algae, and animals. Future research should focus on the development of new herbicides that are less toxic and have a shorter persistence in the environment, as well as the study of the effects of N-(3-chlorophenyl)-N'-(2,5-dichlorophenyl)thiourea on soil microorganisms and ecosystem services.
合成法
N-(3-chlorophenyl)-N'-(2,5-dichlorophenyl)thiourea can be synthesized by the reaction of 3-chloroaniline with 2,5-dichlorobenzoyl isocyanate in the presence of a base such as sodium hydroxide. The reaction yields N-(3-chlorophenyl)-N'-(2,5-dichlorophenyl)thiourea as a white, crystalline solid that can be purified by recrystallization.
科学的研究の応用
N-(3-chlorophenyl)-N'-(2,5-dichlorophenyl)thiourea has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to inhibit photosynthesis in plants by blocking the electron transport chain in chloroplasts. N-(3-chlorophenyl)-N'-(2,5-dichlorophenyl)thiourea has also been found to have toxic effects on aquatic organisms such as fish, algae, and crustaceans.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(2,5-dichlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2S/c14-8-2-1-3-10(6-8)17-13(19)18-12-7-9(15)4-5-11(12)16/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLCPSJAUFLLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-[(diethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5847187.png)
![ethyl 3-[4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate](/img/structure/B5847193.png)

![4-chloro-2-[(2-pyridinylamino)methyl]phenol](/img/structure/B5847213.png)
![2,2-dimethyl-N-{5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5847224.png)
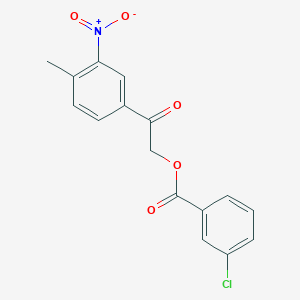
![4-nitro-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5847238.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5847246.png)
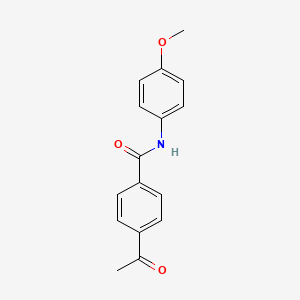
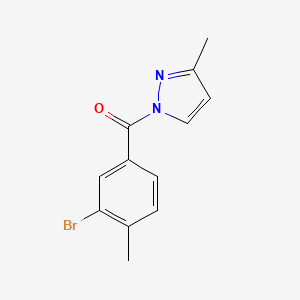
![2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5847276.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5847282.png)
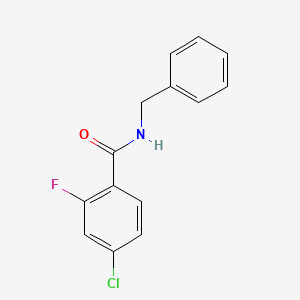
![methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate](/img/structure/B5847291.png)